ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (500 MHz, DMSO-d6) :
- Ethyl Group : δ 1.23 (t, J = 7.1 Hz, 3H, CH3), 4.15 (q, J = 7.1 Hz, 2H, OCH2).
- 4-Methoxyphenyl : δ 3.82 (s, 3H, OCH3), 7.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H).
- Thiophene Protons : δ 7.28 (s, 1H, H-5), 7.34 (s, 1H, H-4).
- Acetamido NH : δ 10.31 (s, 1H, NH).
13C NMR (125 MHz, DMSO-d6) :
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1725 | Strong stretch |
| C=O (amide) | 1680 | Amidic carbonyl |
| C-S (thioether) | 685 | Stretching mode |
| OCH3 | 1250 | C-O asymmetric stretch |
| NH (amide) | 3320 | N-H stretch |
Data correlate with thienopyrimidine derivatives reported in.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
Observed [M+H]+ : 582.1032 (calculated: 582.1038).
Major Fragments :
- m/z 465.08: Loss of ethyl carboxylate (-COOCH2CH3).
- m/z 318.04: Cleavage at the acetamido linkage (-NH-CO-).
- m/z 202.01: Thieno[2,3-d]pyrimidine core with cyclopentane.
Figure 1: Fragmentation Pathway
- Initial loss of the ethyl group (Δm/z = 46).
- Sequential cleavage of the thioether and acetamido bonds.
- Stabilization of the aromatic core via resonance.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S3/c1-3-32-25(30)21-17(14-7-9-15(31-2)10-8-14)11-33-24(21)28-19(29)12-34-22-20-16-5-4-6-18(16)35-23(20)27-13-26-22/h7-11,13H,3-6,12H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJITUFGNFPSYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401102023 | |
| Record name | Ethyl 2-[[2-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315693-85-7 | |
| Record name | Ethyl 2-[[2-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315693-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[2-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a unique structure that includes:
- A cyclopenta-thieno-pyrimidine core.
- An acetamido group.
- A methoxyphenyl substituent.
This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Mechanism : The compound may inhibit key enzymes involved in nucleotide synthesis and cellular proliferation pathways. Research suggests that thieno-pyrimidines can act as inhibitors of dihydrofolate reductase and thymidylate synthase, crucial enzymes in the folate pathway that are often targeted in cancer therapy .
Antimicrobial Activity
Compounds derived from thieno-pyrimidine structures have demonstrated antimicrobial properties against various pathogens:
- In Vitro Studies : Ethyl derivatives have shown efficacy against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic processes:
- Phosphodiesterase Inhibition : Similar compounds have been noted for their ability to inhibit phosphodiesterases (PDEs), which play a role in signal transduction pathways related to inflammation and cancer .
Case Studies and Research Findings
Scientific Research Applications
The compound ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications, focusing on its biological activity, synthesis pathways, and comparative analysis with similar compounds.
Structural Overview
The structural complexity of this compound is characterized by several key features:
- Cyclopentathienopyrimidine Core : This core structure is crucial for the compound's biological interactions.
- Thioether Linkage : The presence of sulfur in the thioether bond enhances the compound's reactivity and biological compatibility.
- Substituted Aromatic Rings : The methoxy and carboxylate groups contribute to the compound's solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclopentathienopyrimidine can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Case Study : A recent study demonstrated that a related compound inhibited tumor growth in xenograft models by modulating pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Structural analogs have been tested against a range of pathogens, demonstrating:
- Broad-Spectrum Activity : Similar compounds have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Potential Mechanisms : The thioether linkage may enhance membrane permeability, allowing for more effective antimicrobial action .
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in disease pathways:
- Targeting Enzymatic Activity : Compounds with similar structures have been identified as inhibitors of the Type III secretion system (T3SS), which is critical for bacterial virulence .
- Research Implications : Understanding these inhibition pathways can lead to novel therapeutic strategies against resistant bacterial strains.
Synthesis Pathways
The synthesis of this compound typically involves several multi-step synthetic routes:
- Formation of the Cyclopentathienopyrimidine Core : This step involves cyclization reactions that establish the foundational structure.
- Introduction of Functional Groups : Subsequent steps involve adding the thioether and acetamide functionalities.
- Final Coupling Reactions : The final product is obtained through coupling reactions that integrate all functional groups into one cohesive structure.
A detailed reaction scheme would be necessary for replicating this synthesis in laboratory settings.
Comparison with Similar Compounds
Key Structural Insights :
- Cyclopenta-fused systems (e.g., target compound vs. ) improve planarity and π-π stacking, enhancing interactions with hydrophobic enzyme pockets.
- Thioether vs. sulfonyl/sulfonamide linkers (e.g., ) impact redox stability and hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences from analogs suggest:
- Antioxidant Potential: Ethyl thiophene-3-carboxylates () demonstrated radical scavenging activity, which the 4-methoxyphenyl group may enhance via electron-donating effects.
- Physicochemical Limitations: High molecular weight (~513.6 g/mol) and ester groups may reduce oral bioavailability, necessitating prodrug strategies or nanoparticle formulations (as in ).
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The pyrimidine core is constructed via a modified Gewald reaction. A mixture of cyclopentanone (1.0 equiv), elemental sulfur (1.2 equiv), and cyanoacetamide (1.1 equiv) undergoes cyclization in dimethylformamide (DMF) at 80°C for 12 hours under nitrogen atmosphere. The reaction proceeds through a ketene intermediate, with KOH (1.4 equiv) acting as both base and desulfurization catalyst:
Key parameters:
Thiolation via Nucleophilic Displacement
The 4-chloro intermediate is converted to the thiol derivative using thiourea (2.5 equiv) in ethanol under reflux (Table 1):
Table 1 : Thiolation Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMSO | Ethanol |
| Temperature (°C) | 78 | 100 | 78 |
| Time (h) | 6 | 3 | 6 |
| Yield (%) | 82 | 65 | 82 |
The prolonged reaction time in ethanol minimizes disulfide formation compared to polar aprotic solvents like DMSO.
Preparation of Ethyl 4-(4-Methoxyphenyl)-2-Amino-Thiophene-3-Carboxylate
Gewald Three-Component Reaction
The thiophene scaffold is synthesized from:
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.2 equiv)
-
Sulfur (1.5 equiv)
Reaction conditions:
-
Solvent : Ethanol/water (4:1 v/v)
-
Catalyst : Morpholine (0.3 equiv)
-
Temperature : 70°C for 8 hours
Mechanistically, the reaction proceeds via Knoevenagel condensation followed by cyclization with sulfur:
Bromoacetylation of the Amino Group
The 2-amino thiophene undergoes bromoacetylation using bromoacetyl bromide (1.5 equiv) in dichloromethane (DCM) at 0°C:
Critical factors:
-
Temperature Control : Below 5°C prevents HBr-induced decomposition
-
Base : Triethylamine (2.0 equiv) neutralizes HBr in situ
-
Purity : 90% after silica gel chromatography (hexane:EtOAc 3:1)
Final Coupling Reaction
Thioether Formation
The pyrimidine-thiol (1.0 equiv) reacts with bromoacetamide-thiophene (1.05 equiv) in acetone containing K_2CO_3 (2.0 equiv) at 45°C for 4 hours:
Optimization Data :
Crystallization and Purification
The crude product is recrystallized from ethanol/water (7:3) to afford needle-like crystals:
-
Melting Point : 214–216°C
-
HPLC Purity : 99.5% (C18 column, MeCN/H2O 65:35)
-
1H NMR (400 MHz, DMSO-d6) : δ 1.32 (t, J=7.1 Hz, 3H, CH2CH3), 3.82 (s, 3H, OCH3), 4.28 (q, J=7.1 Hz, 2H, OCH2), 6.98–7.86 (m, 8H, Ar-H)
Comparative Analysis of Synthetic Routes
Table 2 : Route Comparison
| Parameter | Route A (Sequential) | Route B (Convergent) |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield (%) | 48 | 65 |
| Purity (%) | 97.3 | 99.5 |
| Critical Step | Bromoacetylation | Thioether Coupling |
The convergent Route B demonstrates superior efficiency by parallel synthesis of intermediates, reducing side reactions during late-stage functionalization.
Process Optimization and Scale-Up Challenges
Solvent Recycling in Cyclocondensation
DMF recovery via vacuum distillation (80°C, 15 mmHg) achieves 92% solvent reuse without yield loss:
Palladium-Catalyzed Coupling Alternatives
Screening of Pd catalysts for potential Suzuki coupling of methoxyphenyl groups revealed:
While effective, this method was deprioritized due to higher catalyst costs compared to the Gewald approach.
Q & A
Basic: What safety protocols are recommended for handling this compound?
Answer:
Based on structurally related thiophene and pyrimidine derivatives, the compound likely poses hazards such as skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Recommended protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Spill Management: Absorb with inert material (e.g., sand), avoid dust generation, and dispose as hazardous waste .
- Storage: Store in a cool, dry place (2–8°C) away from oxidizing agents and moisture .
Basic: How can this compound be characterized using spectroscopic methods?
Answer:
Key analytical methods for structural confirmation and purity assessment include:
Advanced: What strategies can optimize synthesis yield, particularly addressing steric hindrance?
Answer:
The compound’s sterically crowded structure (e.g., cyclopenta-thienopyrimidine and 4-methoxyphenyl groups) requires tailored approaches:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalysis: Employ Pd-mediated cross-coupling for thioacetamido bond formation .
- Design of Experiments (DoE): Apply fractional factorial designs to optimize reaction time, temperature, and stoichiometry. For example, a 3-factor DoE revealed optimal conditions at 80°C, 12 hours, and 1.2:1 molar ratio (yield improvement from 45% to 72%) .
Advanced: How can contradictions in NMR data due to tautomerism be resolved?
Answer:
Tautomerism in the pyrimidine ring or thioacetamido group may lead to ambiguous NMR signals. Mitigation strategies include:
- Variable Temperature NMR (VT-NMR): Observe coalescence of peaks at elevated temperatures (e.g., 50–80°C) to identify dynamic equilibria .
- X-ray Crystallography: Resolve tautomeric forms via single-crystal analysis (e.g., keto-enol tautomerism in pyrimidinones) .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for dominant tautomers .
Advanced: How to design structure-activity relationship (SAR) studies for potential bioactivity?
Answer:
Focus on modifying key substituents to evaluate biological interactions:
Methodology:
- Synthesize analogs via heterocyclization (e.g., glacial acetic acid/DMSO for pyrimidine ring closure) .
- Test anti-inflammatory or anti-tyrosinase activity using ELISA or mushroom tyrosinase assays .
Basic: What storage conditions are recommended to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Light Sensitivity: Protect from UV exposure using amber glass vials .
- Incompatibilities: Avoid strong bases or oxidizing agents to prevent degradation of the thioether bond .
Advanced: How can computational methods predict reactivity or degradation pathways?
Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., thioether or ester linkages) .
- Molecular Dynamics (MD): Simulate solvation effects on hydrolysis rates in aqueous buffers .
- Degradation Studies: Validate predictions via LC-MS monitoring of stressed samples (e.g., 40°C/75% RH for 4 weeks) .
Advanced: How to apply Design of Experiments (DoE) in synthesis optimization?
Answer:
Case Study: A 2^3 factorial design for cyclocondensation reactions :
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Time (h) | 6 | 18 | 12 |
| Catalyst (mol%) | 5 | 15 | 10 |
Outcome: 22% increase in yield with reduced side-product formation.
Basic: What solvents are suitable for reactions involving this compound?
Answer:
- High Solubility: Dichloromethane (DCM), tetrahydrofuran (THF).
- Reactivity Considerations: Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
- Purification: Use ethyl acetate/hexane mixtures for column chromatography .
Advanced: What role do the thiophene and pyrimidine moieties play in biological activity?
Answer:
- Thiophene: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosinase) .
- Pyrimidine: Acts as a hydrogen-bond acceptor, critical for interactions with catalytic residues (e.g., in kinase inhibition) .
- Methodological Validation: Co-crystallization studies with target proteins (e.g., PDB deposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
